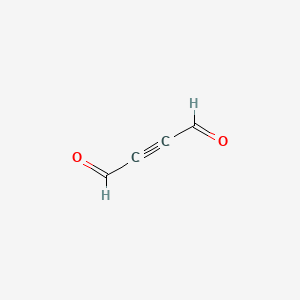
2-Butynedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butynedial: is an organic compound with the molecular formula C₄H₂O₂. It is a highly reactive dialdehyde with a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2-Butynedial can be synthesized through several methods. One common approach involves the oxidation of 2-butyne-1,4-diol using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The production process involves the careful handling of reagents and strict control of reaction conditions to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions: 2-Butynedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield 2-butynediol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, such as butynedioic acid.
Reduction: 2-Butynediol or other alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butynedial has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Although less common, it can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-butynedial involves its highly reactive carbonyl groups and triple bond. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules.
類似化合物との比較
1,2-Butanediol: A diol with two hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Comparison: 2-Butynedial is unique due to its triple bond and dialdehyde structure, which confer distinct reactivity compared to the butanediols. While butanediols are primarily used as solvents and intermediates in polymer production, this compound’s reactivity makes it valuable for specialized applications in organic synthesis and research.
特性
CAS番号 |
21251-20-7 |
|---|---|
分子式 |
C4H2O2 |
分子量 |
82.06 g/mol |
IUPAC名 |
but-2-ynedial |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h3-4H |
InChIキー |
AZEBXWRLBFPUTO-UHFFFAOYSA-N |
正規SMILES |
C(=O)C#CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


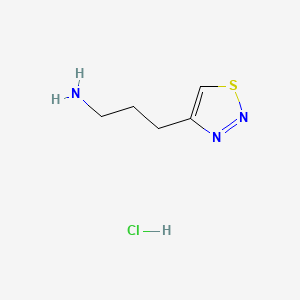
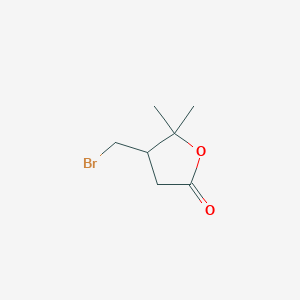
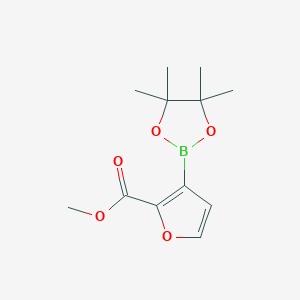
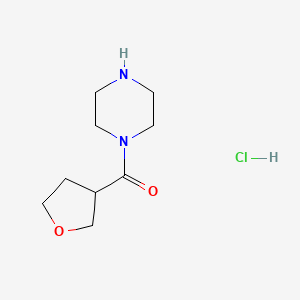
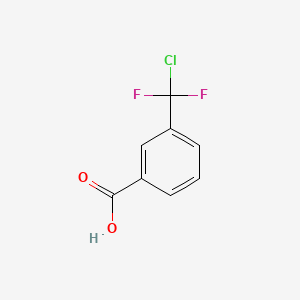
![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)
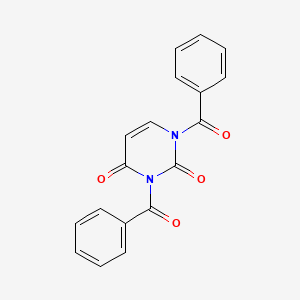
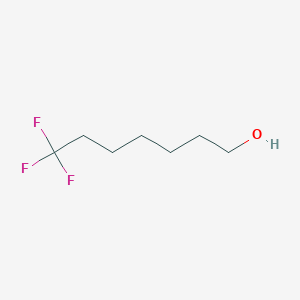
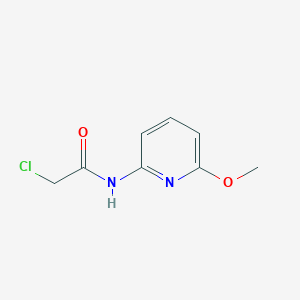
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15296764.png)
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
